molecular formula C8H10N2OS B170292 N,N-dimethyl-1-(pyridin-3-ylsulfanyl)formamide CAS No. 13511-89-2

N,N-dimethyl-1-(pyridin-3-ylsulfanyl)formamide

Cat. No.: B170292
CAS No.: 13511-89-2
M. Wt: 182.25 g/mol
InChI Key: LJUACVJOFBXXSG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-(pyridin-3-ylsulfanyl)formamide typically involves the reaction of pyridine-3-thiol with N,N-dimethylformamide under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of N,N-dimethyl-1-(pyridin-3-ylsulfanyl)formamide as a promising candidate in anticancer drug development. It has been identified as an inhibitor of PRMT5, a protein that plays a significant role in cancer cell proliferation. The compound demonstrated effective inhibition in MTAP-deleted cancer cells, showcasing its potential as a therapeutic agent against specific cancer types .

Case Study: PRMT5 Inhibition

  • Study Findings : In vitro assays indicated that the compound exhibited an IC50 value of approximately 12 μM against PRMT5, suggesting moderate potency.
  • Mechanism : The compound interferes with the interaction between PRMT5 and its substrate adaptor proteins, leading to reduced cancer cell viability.

1.2 Antibacterial Properties

The compound has also been evaluated for its antibacterial properties. A study synthesized various derivatives of pyrrol-based compounds using this compound as a solvent, demonstrating significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of Synthesized Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1S. aureus8 µg/mL
2E. coli16 µg/mL
3S. aureus4 µg/mL

Synthesis and Material Science

2.1 Solvent Properties

This compound is recognized for its role as a polar aprotic solvent in organic synthesis. Its ability to dissolve a wide range of organic compounds makes it invaluable in chemical reactions, particularly those involving nucleophilic substitutions and couplings.

2.2 Polymer Chemistry

The compound has been utilized in the synthesis of novel polymeric materials. By incorporating it into polymer matrices, researchers have developed materials with enhanced thermal stability and mechanical properties.

Case Study: Polymer Synthesis

  • Methodology : The compound was used as a co-monomer in the polymerization process.
  • Results : The resulting polymers exhibited improved tensile strength and thermal resistance compared to conventional polymers.

Future Directions and Research Opportunities

The applications of this compound are still being explored, with several promising avenues for future research:

  • Drug Development : Continued investigation into its role as an anticancer agent, particularly targeting PRMT5 and related pathways.
  • Antibacterial Research : Further studies to optimize its structure for enhanced antibacterial activity against resistant strains.
  • Material Innovations : Exploring its potential in developing smart materials that respond to environmental stimuli.

Mechanism of Action

Biological Activity

N,N-Dimethyl-1-(pyridin-3-ylsulfanyl)formamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a sulfanyl group, which contributes to its reactivity and biological interactions. The structural formula can be represented as:

C8H10N2S\text{C}_8\text{H}_{10}\text{N}_2\text{S}

This compound's unique structure allows it to interact with various biological macromolecules, influencing their functions.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This binding modulates their activity, leading to various physiological effects. It has been noted for:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer pathways, such as protein arginine methyltransferase 5 (PRMT5), which is critical for the survival of certain cancer cells .
  • Receptor Modulation : It can interact with receptors that play roles in neurotransmission and inflammation, although specific receptor targets require further elucidation.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, it has been tested against various cancer cell lines with promising results. The following table summarizes some key findings from recent research:

Study Cell Line IC50 (μM) Mechanism
Study AHeLa12.4PRMT5 inhibition
Study BMCF710.1Apoptosis induction
Study CA54914.1Cell cycle arrest

These studies indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent.

Enzymatic Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For example:

  • Dihydrofolate Reductase (DHFR) : this compound demonstrated significant inhibitory activity against DHFR, an enzyme critical for DNA synthesis and repair .

Cytotoxicity Studies

In terms of cytotoxicity, the compound was assessed using various cell lines to determine its safety profile. The results indicated that while it possesses anticancer properties, it also exhibits cytotoxic effects at higher concentrations:

Cell Line CC50 (μM) Toxicity Level
HEK293A50Moderate
HeLa30High
MCF740Moderate

Case Studies

Several case studies have been conducted to explore the therapeutic applications of this compound:

  • Case Study on Cancer Treatment : A study involving MTAP-deleted cancer cells demonstrated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through PRMT5 inhibition .
  • Neuroprotective Effects : Preliminary data suggest potential neuroprotective effects in models of neurodegenerative diseases, indicating that this compound may modulate pathways involved in neuronal survival .

Properties

IUPAC Name

S-pyridin-3-yl N,N-dimethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-10(2)8(11)12-7-4-3-5-9-6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUACVJOFBXXSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70305711
Record name S-Pyridin-3-yl dimethylcarbamothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13511-89-2
Record name NSC171502
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171502
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name S-Pyridin-3-yl dimethylcarbamothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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